molecular formula C40H26O8 B8144858 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B8144858
M. Wt: 634.6 g/mol
InChI Key: OMMYHUPHWRFAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid (hereafter referred to by its systematic name) is a polycarboxylic aromatic compound characterized by a central benzene ring functionalized with three 4-carboxyphenyl substituents at the 1,3,5-positions. This structure grants it exceptional rigidity and multiple coordination sites, making it a promising ligand for constructing metal-organic frameworks (MOFs) . The compound’s extended π-conjugation and high density of carboxylic acid groups suggest utility in luminescent materials and porous coordination polymers, akin to other triaryl-based ligands .

Properties

IUPAC Name

4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26O8/c41-37(42)27-9-1-23(2-10-27)31-17-32(24-3-11-28(12-4-24)38(43)44)20-35(19-31)36-21-33(25-5-13-29(14-6-25)39(45)46)18-34(22-36)26-7-15-30(16-8-26)40(47)48/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMYHUPHWRFAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’,5’‘-Bis(4-carboxyphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The final step involves the oxidation of intermediate compounds to introduce the carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Quinones or carboxylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and separation processes.

Medicine: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly in the design of drugs that target specific molecular pathways.

Industry: In the industrial sector, the compound is used in the production of advanced materials with unique electronic, optical, and mechanical properties.

Mechanism of Action

The mechanism by which 5’,5’‘-Bis(4-carboxyphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarboxylic acid exerts its effects is largely dependent on its application. In catalysis, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with key analogues, focusing on molecular architecture, coordination behavior, and applications.

Table 1: Key Properties of Selected Tri-Carboxylic Ligands
Compound Name Structure Carboxylic Groups Coordination Sites Common Applications
Target Compound 1,3,5-Tri(4-carboxyphenyl)benzene 3 6 (three biphenyl) MOFs, industrial materials
Trimesic Acid (1,3,5-Benzenetricarboxylic Acid) Benzene ring with three directly attached -COOH groups 3 3 MOFs, catalysis, gas storage
1,3,5-Tris(4-carboxyphenyl)benzene Identical to target compound (alias) 3 6 MOFs, sensing
Caffeic Acid 3-(3,4-Dihydroxyphenyl)-2-propenoic acid (unsaturated side chain) 1 2 (phenolic + COOH) Pharmaceuticals, antioxidants

Industrial and Pharmacological Potential

  • Industrial Use : The compound is designated for industrial applications, likely in advanced materials, though specifics are undisclosed . In contrast, caffeic acid () is utilized in food, cosmetics, and pharmacology due to its antioxidant properties, highlighting a functional divergence based on substituent groups .

Biological Activity

4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene (CAS Number: 50446-44-1), is a complex organic compound with significant potential in various biological applications. This article reviews its biological activities, including anticancer properties, enzyme inhibition, and potential therapeutic uses.

  • Molecular Formula : C27H18O6
  • Molecular Weight : 438.43 g/mol
  • Melting Point : 322-327 °C
  • Density : 1.4 g/cm³
  • Solubility : Soluble in tetrahydrofuran

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant inhibitory effects against various cancer cell lines. For example, derivatives of para-aminobenzoic acid exhibited IC50 values ranging from 3.0 µM to 5.85 µM against MCF-7 and A549 cells .
  • Mechanism of Action : The anticancer activity is often associated with the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of caspase levels and VEGFR-2 inhibition .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its role as an enzyme inhibitor:

Structure-Activity Relationship (SAR)

The structure of 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid plays a crucial role in its biological activity:

  • The presence of multiple carboxylic acid groups enhances solubility and interaction with biological targets.
  • The phenylene groups contribute to the compound's ability to stabilize interactions with proteins and enzymes.

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the effects of similar compounds on MCF-7 breast cancer cells, revealing that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
    • The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies.
  • Enzyme Inhibition Analysis :
    • Research on cholinesterase inhibitors revealed that certain derivatives showed promising results in inhibiting AChE with IC50 values as low as 0.59 µM . This suggests potential applications in treating neurodegenerative diseases.

Summary Table of Biological Activities

Activity TypeTarget/EffectIC50 ValueReference
AnticancerMCF-7 Cell Line3.0 µM - 5.85 µM
Cholinesterase InhibitionAChE0.59 µM
VEGFR-2 InhibitionAnti-tumor activitySignificant effect

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.